![molecular formula C11H22N2O2 B143883 (S)-tert-Butyl (piperidin-2-ylmethyl)carbamate CAS No. 139004-93-6](/img/structure/B143883.png)
(S)-tert-Butyl (piperidin-2-ylmethyl)carbamate
Overview
Description
(S)-tert-Butyl (piperidin-2-ylmethyl)carbamate is a compound of interest in the field of medicinal chemistry due to its potential use in the synthesis of various pharmacologically active molecules. The papers provided discuss several related compounds and their synthesis, molecular structure, and potential applications in drug development.
Synthesis Analysis
The synthesis of related compounds to (S)-tert-Butyl (piperidin-2-ylmethyl)carbamate has been explored in the literature. For instance, a practical and scalable synthesis of an intermediate for a lymphocyte function-associated antigen 1 inhibitor was achieved through a modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation, yielding the target product with high purity . Another study reports the synthesis of biopertinent tert-butyl carbazates, which are important intermediates of piperidin-4-ones, using a simple and high yielding method . Additionally, an efficient and practical asymmetric synthesis of a piperidine dicarboxylate, a useful intermediate for nociceptin antagonists, was developed, demonstrating the applicability of these methods for large-scale operations .
Molecular Structure Analysis
X-ray studies have provided insights into the molecular structure of related compounds. For example, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate was found to have an axial orientation of the isobutyl side chain at the 6-position of the piperidine ring when crystals were grown from a mixture of dichloromethane and pentane . The characterization of synthesized tert-butyl carbazates was performed using various techniques, including single crystal X-ray diffraction, which helped in understanding the solid-state geometry and structural features of these compounds .
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of (S)-tert-Butyl (piperidin-2-ylmethyl)carbamate itself. However, the synthesis methods described for related compounds involve key reactions such as cyclopropanation, amide formation, and diastereoselective reduction, which are likely relevant to the chemical reactions that (S)-tert-Butyl (piperidin-2-ylmethyl)carbamate may undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied to some extent. For instance, the enantiomeric separation and thermodynamic investigation of a key starting material of the novel β-lactam enhancer drug Zidebactam was carried out, providing valuable information on the chiral resolution and the effect of thermodynamic parameters on the separation process . These studies are indicative of the importance of understanding the physical and chemical properties of such compounds for their application in drug synthesis.
Scientific Research Applications
Synthesis and Intermediate Applications
Synthesis of Key Intermediates : (S)-tert-Butyl (piperidin-2-ylmethyl)carbamate derivatives have been utilized in the synthesis of key intermediates for various pharmacologically active compounds. For instance, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate is a key intermediate in the synthesis of Vandetanib, an anticancer drug (Wang et al., 2015).
Intermediates in Synthesis of Biologically Active Compounds : The compound is used to synthesize tert-butyl carbazates, important intermediates for biologically active piperidin–4–ones (Shanthi et al., 2020).
Synthesis of Bicyclic Carbamates : Bicyclic carbamates, precursors of Sedum alkaloid derivatives, have been synthesized starting from piperidine, highlighting the versatility of this chemical structure in synthesizing complex molecules (Szakonyi et al., 2005).
Creation of New Molecules for Drug Development : The compound serves as a building block for the creation of novel molecules, like in the case of a p38 MAP kinase inhibitor, which shows potential for treating conditions like rheumatoid arthritis (Chung et al., 2006).
Utility in Organic Synthesis : It is used in organic synthesis processes, for example, in the construction of optionally substituted 4‐trifluoromethyl‐2‐quinolinones, demonstrating its utility in producing complex chemical structures (Leroux et al., 2006).
Photoredox-Catalyzed Cascade Reactions : Utilized in photoredox-catalyzed cascade reactions for creating 3-aminochromones, indicating its role in innovative chemical synthesis methodologies (Wang et al., 2022).
Chiral Inversion Processes : Involved in chiral inversion processes, as seen in the synthesis of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate, showing its significance in stereochemistry (Li et al., 2015).
Molecular and Structural Studies
Crystallography and Molecular Structure : The compound's derivatives are studied for their crystal structures and molecular packing, contributing to the understanding of molecular interactions and conformations (Baillargeon et al., 2017; Baillargeon et al., 2014).
Analysis of Molecular Conformations : Its derivatives have been analyzed for their molecular conformations and packing in crystals, providing insights into the stereochemistry of related compounds (Cunico et al., 2009).
Safety And Hazards
Future Directions
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The future of “(S)-tert-Butyl (piperidin-2-ylmethyl)carbamate” and similar compounds lies in their potential applications in drug design and synthesis .
properties
IUPAC Name |
tert-butyl N-[[(2S)-piperidin-2-yl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-6-4-5-7-12-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRUVVRMWMDZAE-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401203087 | |
Record name | 1,1-Dimethylethyl N-[(2S)-2-piperidinylmethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401203087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl (piperidin-2-ylmethyl)carbamate | |
CAS RN |
139004-93-6 | |
Record name | 1,1-Dimethylethyl N-[(2S)-2-piperidinylmethyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139004-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[(2S)-2-piperidinylmethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401203087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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